

Spectroscopic Analysis of 3-Fluoro-2-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzaldehyde

Cat. No.: B1315121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-2-methoxybenzaldehyde** (CAS No. 74266-68-5), a key intermediate in medicinal chemistry and organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented here is essential for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for **3-Fluoro-2-methoxybenzaldehyde** based on characteristic values for similarly substituted benzaldehyde derivatives.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.3	s	-	Aldehyde-H
~7.6-7.8	m	-	Aromatic-H
~7.2-7.4	m	-	Aromatic-H
~3.9	s	-	Methoxy-H

Note: Predicted values are based on analogous compounds. The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~190	C=O (Aldehyde)
~155 (d, ^1JCF)	C-F
~160	C-OCH ₃
~130	Aromatic C-H
~125	Aromatic C-H
~120 (d, $x\text{JCF}$)	Aromatic C-H
~115 (d, $x\text{JCF}$)	Aromatic C (quaternary)
~56	OCH ₃

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.

Table 3: IR Spectroscopic Data (Typical Absorption Bands)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	C=O stretch (Aldehyde)
~1600, ~1470	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O stretch (asymmetric)
~1050	Medium	Aryl-O stretch (symmetric)
~1200	Strong	C-F stretch

Table 4: Mass Spectrometry Data (Expected Fragmentation)

m/z	Relative Intensity	Assignment
154	High	[M] ⁺ (Molecular Ion)
153	High	[M-H] ⁺
125	Medium	[M-CHO] ⁺
97	Medium	[M-CHO-CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **3-Fluoro-2-methoxybenzaldehyde** by analyzing the chemical shifts, multiplicities, and coupling constants of its ^1H and ^{13}C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 10-20 mg of **3-Fluoro-2-methoxybenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Fluoro-2-methoxybenzaldehyde** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a salt (e.g., NaCl) cell.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or pure solvent).
- Record the spectrum of the sample.
- The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Correlate these bands with the vibrational modes of the functional groups present in the molecule (e.g., C=O, C-H, C-O, C-F).

Mass Spectrometry (MS)

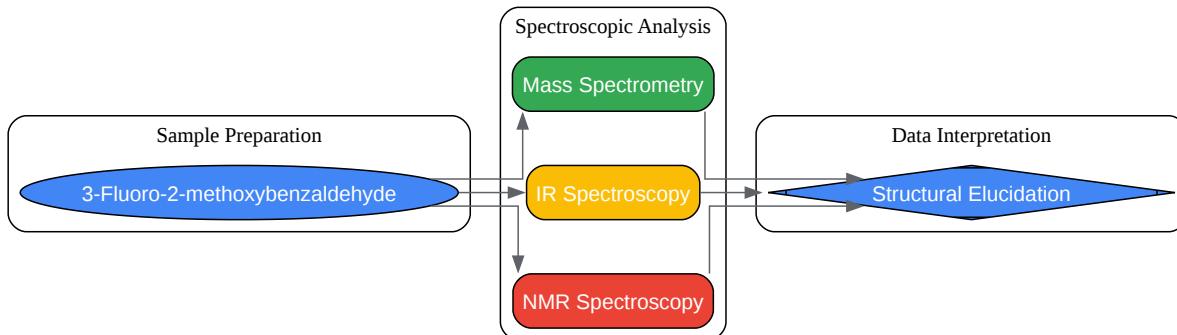
Objective: To determine the molecular weight and fragmentation pattern of **3-Fluoro-2-methoxybenzaldehyde**.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

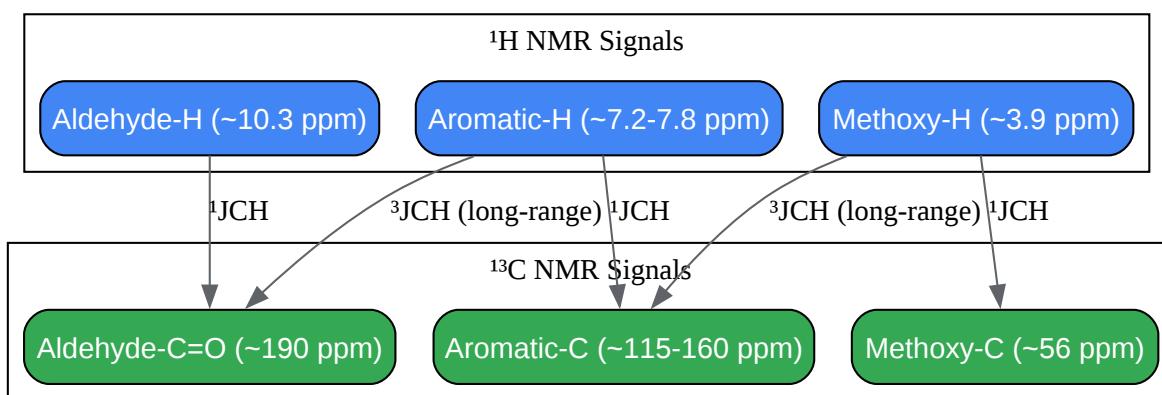
- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- For LC-MS, the sample is injected into the LC, where it is separated before entering the mass spectrometer.

Data Acquisition:


- Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.


Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the analysis of **3-Fluoro-2-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **3-Fluoro-2-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluoro-2-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1315121#spectroscopic-data-for-3-fluoro-2-methoxybenzaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com